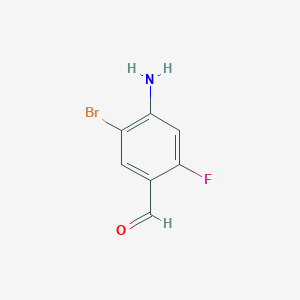

2-Fluoro-4-amino-5-bromo-benzaldehyde

Description

Significance of Aryl Halides and Amino-Substituted Benzaldehydes as Advanced Synthons

Aryl halides, organic compounds containing a halogen atom bonded directly to an aromatic ring, are fundamental synthons in organic synthesis. The presence of halogen atoms like bromine and fluorine on a benzaldehyde (B42025) scaffold significantly enhances its utility. chemimpex.com Halogens can serve as reactive handles for a variety of cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. chemimpex.com This reactivity is crucial for the construction of complex molecular architectures.

The amino group, when present on a benzaldehyde ring, acts as a powerful directing group and can be a key pharmacophore element in drug design. fastercapital.com Amino-substituted benzaldehydes are precursors to a wide range of heterocyclic compounds and are instrumental in the synthesis of pharmaceuticals. The interplay between the electron-donating amino group and the electron-withdrawing aldehyde and halogen substituents creates a unique electronic environment that can be exploited for selective chemical transformations.

Strategic Importance of Multi-Substituted Aromatic Scaffolds in Chemical Science

Multi-substituted aromatic scaffolds are central to the development of new therapeutic agents and functional materials. numberanalytics.com The precise placement of different functional groups on an aromatic ring allows for the fine-tuning of a molecule's steric and electronic properties. jocpr.com This control is essential for optimizing interactions with biological targets such as enzymes and receptors, thereby enhancing efficacy and selectivity. jocpr.com In drug discovery, aromatic rings are frequently found in approved drugs and are considered vital components for establishing stable three-dimensional structures necessary for biological activity. jocpr.comresearchgate.net The ability to modify these scaffolds through substitutions is a cornerstone of lead optimization in medicinal chemistry. sigmaaldrich.com The rigidity and planarity of the aromatic core provide a stable framework for appending various functionalities, which can influence properties like bioavailability and metabolic stability. jocpr.com

Overview of Current Research Trajectories Involving 2-Fluoro-4-amino-5-bromo-benzaldehyde

A review of scientific literature and chemical databases indicates that this compound (CAS No: 2386788-83-4) is a recognized chemical entity. capotchem.cn However, there is a notable absence of dedicated research articles detailing its specific synthesis, characterization, or application in academic or industrial research. While its isomers, such as 2-Amino-5-bromo-4-fluoro-benzaldehyde, are commercially available and referenced in supplier databases, the specific research trajectories for this compound are not well-documented in publicly accessible literature. This suggests that the compound may be a novel or niche reagent, with its potential applications yet to be extensively explored and published.

Chemical Compound Data

The following tables provide key information on this compound and a closely related, more documented isomer.

Table 1: Physicochemical Properties of this compound Data sourced from chemical supplier specifications. capotchem.cn

| Property | Value |

| CAS Number | 2386788-83-4 |

| Molecular Formula | C₇H₅BrFNO |

| Molecular Weight | 218.02 g/mol |

Table 2: Properties of Isomer 2-Amino-5-bromo-4-fluoro-benzaldehyde This isomer is presented for illustrative context due to the limited published data on the primary subject.

| Property | Value | Source |

| CAS Number | 315188-30-8 | chemicalbook.com |

| Molecular Formula | C₇H₅BrFNO | chemicalbook.com |

| Molecular Weight | 218.02 g/mol | chemicalbook.com |

| Boiling Point (Predicted) | 297.5 ± 40.0 °C | chemicalbook.com |

| Density (Predicted) | 1.761 ± 0.06 g/cm³ | chemicalbook.com |

| Appearance | Solid | cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-bromo-2-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO/c8-5-1-4(3-11)6(9)2-7(5)10/h1-3H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPQYGKWZQCINL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)N)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 4 Amino 5 Bromo Benzaldehyde

Foundational Synthetic Routes to Substituted Benzaldehydes

The classical approaches to synthesizing substituted benzaldehydes rely on a series of well-established reactions that manipulate functional groups on the aromatic ring. These methods hinge on the principles of electrophilic and nucleophilic aromatic substitution, where the directing effects of existing substituents guide the position of incoming groups.

Regioselective halogenation is a critical step in the synthesis of specifically substituted aromatic compounds. The primary challenge is to control the position of halogen introduction on a pre-substituted ring. The directing ability of the substituents already present on the aromatic system dictates the outcome of electrophilic halogenation.

In the context of synthesizing precursors for 2-Fluoro-4-amino-5-bromo-benzaldehyde, a common starting material is a fluoroaniline or a protected version thereof. The amino group (-NH2) or its acetylated form (-NHCOCH3) is a strong activating group and is ortho-, para-directing. The fluorine atom is a deactivating group but is also ortho-, para-directing. When both are present, the powerful activating effect of the amino group dominates the directing outcome.

For instance, the bromination of 2-fluoroaniline places the bromine atom at the C4 position, para to the fluorine and ortho to the amino group, to yield 4-bromo-2-fluoroaniline. prepchem.comgoogle.com Similarly, bromination of 4-fluoroaniline with N-Bromosuccinimide (NBS) in DMF selectively yields 2-bromo-4-fluoroaniline, where the bromine is introduced ortho to the strongly directing amino group. chemicalbook.comgoogle.com The development of regioselective electrophilic aromatic brominations is a high-priority area in synthetic chemistry due to the utility of aryl bromides as intermediates. mdpi.com

Table 1: Examples of Regioselective Bromination Reactions

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| 2-Fluoroaniline | N-Bromosuccinimide | 4-Bromo-2-fluoroaniline | Not specified |

| 4-Fluoroaniline | N-Bromosuccinimide | 2-Bromo-4-fluoroaniline | 95% chemicalbook.com |

This table illustrates common regioselective bromination reactions on substituted aromatic rings.

Introducing an amino group onto a halogenated benzaldehyde (B42025) precursor is typically achieved through nucleophilic aromatic substitution (SNAr) or, more recently, through transition metal-catalyzed reactions. In an SNAr reaction, a potent nucleophile like ammonia (B1221849) or an amide anion displaces a halide from an aromatic ring. This reaction is generally feasible only when the ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen).

For precursors to this compound, direct amination of a dihalogenated benzaldehyde can be challenging due to the specific substitution pattern. Modern methods, such as the Buchwald-Hartwig amination, have become powerful alternatives. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under milder conditions and with broader substrate scope than traditional methods. It involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a base. This method is highly effective for coupling amines with aryl bromides.

The introduction of the aldehyde group (-CHO), known as formylation, is a key step in synthesizing benzaldehydes. This can be accomplished through several named reactions, which can be broadly categorized as electrophilic or nucleophilic.

Electrophilic Formylation:

Vilsmeier-Haack Reaction: This method involves treating an electron-rich aromatic compound, such as an aniline derivative, with a formylating agent generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The highly reactive Vilsmeier reagent acts as the electrophile. This is a suitable method for formylating activated rings, such as those containing amino groups.

Gattermann and Gattermann-Koch Reactions: These reactions use carbon monoxide and HCl (Gattermann-Koch) or hydrogen cyanide and HCl (Gattermann) with a Lewis acid catalyst to formylate aromatic rings. They are generally applicable to less activated systems than the Vilsmeier-Haack reaction.

Duff Reaction: This reaction uses hexamethylenetetramine to formylate highly activated aromatic compounds like phenols.

A direct synthesis route for 2-fluoro-5-bromobenzaldehyde involves the reaction of o-fluorobenzaldehyde with a brominating reagent under Lewis acid catalysis. google.com This positions the bromine para to the fluorine atom. Subsequent nitration and reduction would be required to introduce the amino group at the C4 position.

Nucleophilic Formylation: This strategy involves the reaction of an organometallic species (e.g., an aryllithium or Grignard reagent) with a formylating agent like DMF. For example, a bromo-fluoro-aniline could be protected and then subjected to metal-halogen exchange with an organolithium reagent, followed by quenching with DMF to introduce the aldehyde group.

Advanced Synthetic Strategies for Complex Benzaldehyde Derivatives

Modern organic synthesis often employs transition metal catalysis to achieve high efficiency, selectivity, and functional group tolerance, enabling the construction of complex molecules that are difficult to access through classical methods.

Transition metal-catalyzed reactions, particularly those using palladium, have revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. acs.orgrug.nlresearchgate.net These reactions allow for the precise and efficient coupling of two fragments, typically an organohalide and an organometallic reagent or another partner. For the synthesis of complex benzaldehydes, these methods can be used to build the substituted aromatic core or to introduce the final functional groups. Palladium-catalyzed methods are particularly noted for their versatility in synthesizing substituted benzaldehydes from aryl chlorides and bromides. researchgate.net

While the final structure of this compound does not involve a new C-C bond relative to its aniline precursor, these coupling reactions are fundamental in creating more complex benzaldehyde derivatives or in synthesizing the necessary precursors.

Suzuki Coupling: This reaction couples an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate. It is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-containing byproducts. A suitably substituted aryl bromide could be coupled with a boronic acid to introduce a new carbon substituent.

Heck Reaction: The Heck reaction forms a C-C bond between an unsaturated halide (or triflate) and an alkene in the presence of a base and a palladium catalyst. It is a powerful tool for the arylation of alkenes.

Stille Coupling: This reaction involves the coupling of an organotin compound (organostannane) with various organic electrophiles, including aryl halides. A key advantage of the Stille coupling is that the organostannanes are often stable and tolerant of many functional groups.

Table 2: Overview of Key Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Key Features |

|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Halide + Aryl/Vinyl Boronic Acid | Mild conditions, high functional group tolerance, non-toxic byproducts. |

| Heck Reaction | Aryl/Vinyl Halide + Alkene | Forms substituted alkenes, versatile for C-C bond formation. |

| Stille Coupling | Organohalide + Organostannane | Tolerant of a wide range of functional groups, stable reagents. |

This table summarizes prominent palladium-catalyzed reactions used in the synthesis of complex organic molecules.

These advanced catalytic methods provide a robust toolkit for chemists to construct complex and highly functionalized benzaldehyde derivatives with a level of precision and efficiency often unattainable through more traditional synthetic routes.

Transition Metal-Catalyzed Cross-Coupling Reactions

Catalytic C-N and C-O Bond Formation Strategies

The introduction of amino (C-N) and oxygen-containing functionalities (C-O) onto an aromatic ring is pivotal for constructing molecules like this compound. Modern catalytic methods offer powerful tools for forging these bonds with high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are a cornerstone for C-N bond formation. tcichemicals.com This methodology allows for the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base. tcichemicals.com In a hypothetical synthesis of the target compound, a precursor such as 2-fluoro-4,5-dibromobenzaldehyde could be selectively aminated at the C4 position using this reaction. The choice of ligand on the palladium catalyst is crucial for achieving high yields and selectivity.

For C-O bond formation, N-heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts. NHC catalysis can facilitate the activation of aldehyde C-H bonds, enabling transformations like oxidative esterification. mdpi.com While this is more relevant for converting an aldehyde to an ester, related catalytic systems can be envisioned for introducing oxygen-containing groups onto the aromatic ring itself, often through copper or palladium catalysis.

Table 1: Comparison of Catalytic Bond Formation Strategies

| Strategy | Bond Formed | Typical Catalyst | Key Features |

|---|---|---|---|

| Buchwald-Hartwig Amination | C-N | Palladium complexes (e.g., Pd(dba)2) with phosphine ligands | Wide substrate scope, applicable to various amines and aryl halides. tcichemicals.com |

| NHC-Catalyzed Oxidative Coupling | C-O | N-Heterocyclic Carbenes (derived from triazolium salts) | Activates aldehyde C-H bonds under oxidative conditions. mdpi.com |

| Ullmann Condensation | C-N / C-O | Copper catalysts | Classic method, often requires high temperatures but is effective for certain substrates. |

Directed Ortho-Metalation (DoM) and Lithium-Halogen Exchange Approaches

Regioselective functionalization of highly substituted aromatic rings is a significant challenge. Directed ortho-metalation (DoM) and lithium-halogen exchange are powerful strategies to control the placement of incoming functional groups.

Directed Ortho-Metalation (DoM) utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. uwindsor.cabaranlab.orgharvard.edu The resulting aryllithium species can then react with an electrophile to introduce a new substituent. For a molecule like the target compound, a strategically placed DMG, such as an amide or a carbamate, could be used to introduce the fluorine or aldehyde group at a specific position on the benzene (B151609) ring. The hierarchy of directing groups allows for precise control over the reaction sequence. uwindsor.ca

Lithium-Halogen Exchange is an extremely fast reaction where an organolithium reagent exchanges with an aryl halide (typically bromide or iodide). wikipedia.orgias.ac.in This reaction proceeds rapidly even at very low temperatures and is often faster than competing nucleophilic addition or proton transfer. wikipedia.orgharvard.edu A potential route to this compound could involve the synthesis of a 1,2,4,5-tetrasubstituted benzene precursor, where one of the halogens (e.g., an iodine at the C1 position) is selectively swapped with lithium, followed by quenching with an electrophilic formylating agent (like N,N-dimethylformamide, DMF) to install the aldehyde functionality. harvard.edu The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org

Multi-Component Reactions (MCRs) Incorporating Aldehyde Functionalities

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer significant advantages in terms of efficiency and atom economy. nih.gov While a direct MCR for a complex structure like this compound is not readily established, MCRs are widely used to generate highly functionalized heterocyclic and aromatic systems.

For instance, reactions like the Ugi or Passerini reactions involve aldehydes and amines as key components. nih.gov A strategy could involve a multi-component reaction to first build a complex scaffold, which is then further elaborated to the final target. Recently, a copper-mediated multicomponent reaction of an amine, an aldehyde, and BrCF2CO2K was developed to synthesize α-aminoamide derivatives, demonstrating the power of MCRs to rapidly build molecular complexity from simple starting materials. nih.gov Such a strategy could potentially be adapted to incorporate the specific functionalities required for the target benzaldehyde.

Photochemical and Electrochemical Synthesis Pathways

Modern synthetic chemistry is increasingly turning to photochemical and electrochemical methods as sustainable alternatives to traditional reagent-based transformations.

Photochemical synthesis uses light to promote chemical reactions. beilstein-journals.org Aromatic aldehydes can act as photoinitiators or participate directly in photochemical transformations. beilstein-journals.org For example, photochemical routes can be used for C-H functionalization or the formation of complex cyclic systems. nih.gov A potential application in the synthesis of the target compound could involve a light-mediated halogenation or functionalization of a benzaldehyde precursor.

Electrochemical synthesis uses electrical current to drive oxidation and reduction reactions. gre.ac.uk This approach can often be performed under mild conditions without the need for stoichiometric chemical oxidants or reductants. A well-established electrochemical process is the oxidation of benzyl alcohols to the corresponding benzaldehydes. azom.com A synthetic route could therefore target the synthesis of 2-fluoro-4-amino-5-bromo-benzyl alcohol, which would then be cleanly oxidized to the desired aldehyde using an electrochemical cell. azom.com This method avoids the use of heavy metal oxidants and simplifies product purification.

Sustainable and Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. scielo.org.mxresearchgate.net This involves considerations such as maximizing atom economy, minimizing waste, and using safer solvents and catalysts. scielo.org.mxresearchgate.net

Atom Economy and E-Factor Analysis for Process Efficiency

Atom Economy is a theoretical measure of how many atoms from the starting materials are incorporated into the final desired product. A higher atom economy signifies a more efficient and less wasteful process. Rearrangement and addition reactions have 100% atom economy, while substitution and elimination reactions are inherently less efficient.

E-Factor (Environmental Factor) provides a more practical measure of waste generation. It is calculated as the total mass of waste produced divided by the mass of the desired product. A lower E-factor indicates a greener process. The pharmaceutical industry, which often involves complex multi-step syntheses, traditionally has very high E-factors.

Table 2: Hypothetical Atom Economy and E-Factor for a Synthetic Step

| Parameter | Definition | Hypothetical Example: Bromination |

|---|---|---|

| Atom Economy | (Molecular Mass of Product / Sum of Molecular Masses of all Reactants) x 100% | For bromination of 2-fluoro-4-aminobenzaldehyde with Br2, the atom economy would be less than 100% due to the formation of HBr as a byproduct. |

| E-Factor | Total Mass of Waste (kg) / Mass of Product (kg) | Includes byproducts, solvent losses, and catalyst waste. A high-yielding reaction using a recyclable solvent and catalyst would have a much lower E-factor than a process with stoichiometric reagents and solvent-intensive workups. |

Development of Catalyst Systems for Waste Minimization

Catalysis is a fundamental pillar of green chemistry. Catalysts increase reaction rates and selectivity, often allowing for milder reaction conditions, and are only required in small amounts. The development of recoverable and recyclable catalyst systems is key to minimizing waste. semanticscholar.orgrsc.org

For reactions relevant to the synthesis of this compound, several catalytic strategies can minimize waste:

Heterogeneous Catalysts: Using solid-supported catalysts (e.g., palladium on carbon for hydrogenation/dehalogenation, or metal oxides for oxidation) simplifies catalyst removal and recycling, reducing process waste. mdpi.comgoogle.com

Biocatalysis: Employing enzymes for specific transformations can lead to high selectivity under mild, aqueous conditions, significantly reducing the environmental impact. scielo.org.mxresearchgate.net

Aqueous Phase Catalysis: Designing catalysts that are soluble in water allows for easy separation from organic products and potential recycling of the aqueous catalyst phase. semanticscholar.org

By integrating these advanced catalytic systems, the synthesis of complex molecules can be achieved with significantly improved efficiency and a reduced environmental footprint. semanticscholar.org

Application of Alternative Reaction Media (e.g., Solvent-Free, Water-Based, Ionic Liquids)

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses often rely on volatile organic compounds (VOCs), which pose health and environmental hazards. Consequently, research has focused on benign alternatives such as water, ionic liquids, or eliminating the solvent altogether.

Water-Based Synthesis

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Its application in organic synthesis can simplify work-up procedures and reduce waste. For instance, the synthesis of related compounds such as 5-Bromo-2-fluorobenzaldehyde has been successfully performed in an aqueous sulfuric acid solution. In one example, 2-fluorobenzaldehyde was reacted with potassium bromate in aqueous sulfuric acid at 90°C to yield the product. chemicalbook.com Similarly, radiochemical synthesis of [2-18F]-5-bromo-4-fluorobenzaldehyde has been developed utilizing an aqueous fluoride (B91410) solution in the initial step. actachemscand.org These examples demonstrate the feasibility of using water-based systems for the halogenation of fluorobenzaldehyde precursors, a key step that could be adapted for the synthesis of this compound.

Ionic Liquids

Ionic liquids (ILs) are salts with melting points near or below room temperature, often referred to as "green" solvents due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. umk.pl These properties make them attractive media for chemical reactions. While a direct synthesis of this compound in ionic liquids is not documented, their application in reactions involving similar substrates is well-established. For example, Brønsted acidic ionic liquids have been used as both catalyst and solvent in the Claisen-Schmidt condensation of benzaldehyde derivatives to produce chalcones. dicp.ac.cn Three-component reactions to synthesize α–aminophosphonates and other complex molecules have also been efficiently carried out in various ionic liquids, such as [BMIM][BF4] and [BMIM][Br], often with the ionic liquid being recyclable. umk.plsemanticscholar.org The use of an appropriate ionic liquid could potentially facilitate the synthesis of the target compound by enhancing reaction rates and simplifying product isolation.

Table 1: Application of Ionic Liquids in Syntheses Involving Benzaldehyde Derivatives

| Reaction Type | Benzaldehyde Derivative | Ionic Liquid | Role of IL | Reference |

|---|---|---|---|---|

| Claisen-Schmidt Condensation | Benzaldehyde | –SO3H functionalized ILs | Dual Catalyst and Solvent | dicp.ac.cn |

| Three-Component Synthesis | Aromatic Aldehydes | [MIM-(CH2)4SO3H][CF3SO3] | Catalyst/Medium | semanticscholar.org |

| Three-Component Condensation | p-methylbenzaldehyde | [bmim][Br] | Reaction Additive/Medium | umk.pl |

Solvent-Free Reactions

The most environmentally friendly approach is to conduct reactions without a solvent. Solvent-free, or neat, reactions reduce waste, cost, and the hazards associated with solvent use. This technique is often paired with other process intensification methods, such as microwave irradiation. For example, an efficient and eco-friendly one-pot, three-component domino reaction for synthesizing quinolin-4-ylmethoxychromen-4-ones from aldehydes and anilines has been developed under solvent-free and microwave conditions. nih.gov This highlights the potential for developing a solvent-free synthetic route for this compound, particularly for condensation or multi-component reactions in its synthesis pathway.

Energy Efficiency and Process Intensification (e.g., Microwave-Assisted Synthesis, Flow Chemistry)

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. Microwave-assisted synthesis and flow chemistry are two key technologies in this domain that offer significant advantages over traditional batch processing.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that can dramatically reduce reaction times, increase product yields, and improve purity. nih.govirphouse.com The synthesis of 2-bromo-4-fluorobenzaldehyde from 2-bromo-4-fluorobenzyl alcohol has been achieved by irradiation in a microwave reactor at 55°C for 1 hour. chemicalbook.com In other studies, various bioactive heterocyclic compounds have been synthesized in high yields with significantly shorter reaction times under microwave irradiation compared to conventional heating methods. mdpi.com For instance, the synthesis of certain pyrazolo[1,5-a]pyrimidines was achieved in minutes under microwave conditions, demonstrating the efficiency of this technology. nih.gov These findings suggest that microwave-assisted synthesis could be a highly effective method for one or more steps in the production of this compound.

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis for Pyrazolo[3,4-d]pyrimidine-3-ones

| Method | Temperature | Time | Yield | Reference |

|---|---|---|---|---|

| Microwave Irradiation | N/A | 5-8 min | Good | nih.gov |

Flow Chemistry

Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers numerous advantages over batch production. These include superior heat and mass transfer, precise control over reaction parameters, enhanced safety for hazardous reactions, and easier scalability. nih.govacs.org Transposing reactions from batch to flow has been shown to result in markedly better yields and shorter reaction times. For example, an aldol (B89426) reaction that required 24 hours to reach completion in a batch process achieved 100% conversion in just 20 minutes in a flow reactor. nih.gov Similarly, multi-step syntheses, including Grignard reactions and carbonyl additions for preparing pharmaceutical intermediates, have been successfully implemented in continuous-flow systems. nih.gov The application of flow chemistry could enable a safer, more efficient, and scalable synthesis of this compound, particularly for exothermic or unstable reaction steps. thieme-connect.dethieme-connect.de

Table 3: Comparison of Flow Chemistry vs. Batch Processing for an Aldol Reaction

| Method | Reaction Time | Conversion | Reference |

|---|---|---|---|

| Flow Chemistry | 20 minutes | 100% | nih.gov |

Chemical Reactivity and Transformation Chemistry of 2 Fluoro 4 Amino 5 Bromo Benzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) is a key center of electrophilicity in the molecule, making it susceptible to attack by a diverse range of nucleophiles. Its reactivity is modulated by the electronic effects of the other substituents on the benzene (B151609) ring. The electron-donating amino group at the para-position and the electron-withdrawing fluoro and bromo groups at the ortho and meta positions, respectively, create a nuanced electronic environment that influences the reactivity of the carbonyl carbon.

Nucleophilic addition is a characteristic reaction of aldehydes. The partial positive charge on the carbonyl carbon invites attack from nucleophiles, leading to the formation of a tetrahedral intermediate that can then be protonated to yield the final addition product. science.gov

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond yields a cyanohydrin. This reaction is typically catalyzed by a base, which generates the cyanide ion (CN⁻), a potent nucleophile. youtube.comlibretexts.org The cyanide ion attacks the electrophilic carbonyl carbon of 2-Fluoro-4-amino-5-bromo-benzaldehyde, forming a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate by a proton source, such as undissociated HCN, yields the corresponding cyanohydrin. libretexts.orgyoutube.com This transformation is significant as the nitrile group of the cyanohydrin can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Imine and Hydrazone Synthesis: Primary amines and related compounds react with aldehydes in a condensation reaction to form imines (also known as Schiff bases) and hydrazones, respectively. asianpubs.orgmasterorganicchemistry.com The reaction of this compound with a primary amine would proceed via nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. nih.gov This intermediate then dehydrates, often under acid catalysis, to form the C=N double bond characteristic of an imine. masterorganicchemistry.com Similarly, reaction with hydrazine (B178648) or its derivatives (e.g., benzoic acid hydrazide) produces the corresponding hydrazone. asianpubs.orgresearchgate.net These derivatives are often stable, crystalline solids and are important in both synthesis and biological contexts. asianpubs.org

| Reaction Type | Nucleophile | Intermediate | Product |

| Cyanohydrin Formation | Cyanide ion (CN⁻) | Tetrahedral alkoxide | 2-(2-Fluoro-4-amino-5-bromophenyl)-2-hydroxyacetonitrile |

| Imine Synthesis | Primary Amine (R-NH₂) | Hemiaminal | N-(2-Fluoro-4-amino-5-bromobenzylidene)alkanamine |

| Hydrazone Synthesis | Hydrazine (H₂N-NH₂) | Hemiaminal derivative | (2-Fluoro-4-amino-5-bromobenzylidene)hydrazine |

Condensation reactions involving the aldehyde group are fundamental C-C bond-forming strategies in organic synthesis.

Aldol (B89426) and Knoevenagel Condensations: While the Aldol condensation requires an enolizable aldehyde, this compound, being aromatic, cannot self-condense. However, it can act as the electrophilic partner in a crossed Aldol or Claisen-Schmidt condensation with an enolizable ketone or aldehyde. The Knoevenagel condensation involves the reaction of the aldehyde with a compound possessing an active methylene (B1212753) group (e.g., malononitrile (B47326), diethyl malonate), typically catalyzed by a weak base. nih.govmdpi.com The reaction proceeds via a carbanionic intermediate attacking the carbonyl carbon, followed by dehydration to yield a new C=C double bond. nih.gov

Henry Reaction: The Henry (or nitro-aldol) reaction is the condensation of an aldehyde with a nitroalkane in the presence of a base. This compound would react with a nitroalkane like nitromethane (B149229) to form a β-nitro alcohol.

Wittig Reaction: The Wittig reaction provides a powerful method for alkene synthesis by reacting an aldehyde with a phosphorus ylide (a Wittig reagent). This reaction would convert the carbonyl group of this compound into a C=C double bond, with the structure of the resulting alkene determined by the specific ylide used.

Pinacol Coupling: This reaction involves the reductive coupling of two aldehyde molecules using a metal, such as magnesium, to form a 1,2-diol. For this compound, this would result in a symmetrical diol product.

The aldehyde functional group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The aldehyde can be oxidized to the corresponding 2-fluoro-4-amino-5-bromobenzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) to avoid side reactions with the amino group. Aerobic oxidation using catalyst systems like CuI/TEMPO can also be employed under mild conditions. orgsyn.org

Reduction: Selective reduction of the aldehyde group to a primary alcohol (2-fluoro-4-amino-5-bromobenzyl alcohol) can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent for this purpose, typically used in alcoholic solvents. beilstein-journals.org Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that would also effectively perform this reduction, though it is less chemoselective. orgsyn.org

| Transformation | Reagent Examples | Product |

| Oxidation | KMnO₄, CrO₃, Tollens' Reagent | 2-Fluoro-4-amino-5-bromobenzoic acid |

| Reduction | NaBH₄, LiAlH₄ | 2-Fluoro-4-amino-5-bromobenzyl alcohol |

Reactivity of the Bromo Substituent

The bromine atom attached to the aromatic ring is a versatile handle for synthetic transformations, particularly in metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Aryl bromides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govscispace.comrsc.org The C-Br bond in this compound can be readily activated by a palladium(0) catalyst in an oxidative addition step, initiating the catalytic cycle.

Suzuki Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base would replace the bromine atom with the organic group from the boron reagent.

Heck Coupling: This reaction couples the aryl bromide with an alkene to form a new, substituted alkene.

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an aryl-alkyne.

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with an amine. nih.gov This would allow for the introduction of a secondary or tertiary amino group at the 5-position.

| Coupling Reaction | Reactant | Catalyst System | Bond Formed |

| Suzuki | R-B(OH)₂ | Pd catalyst + Base | C-C |

| Heck | Alkene | Pd catalyst + Base | C-C |

| Sonogashira | Terminal Alkyne | Pd catalyst + Cu(I) co-catalyst | C-C (sp) |

| Buchwald-Hartwig | R₂NH | Pd catalyst + Base | C-N |

Nucleophilic Aromatic Substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov In this compound, the aldehyde group is a moderately electron-withdrawing group, but it is meta to the bromo substituent, providing minimal activation. The fluoro group is ortho to the bromine, and while highly electronegative, its activation effect is complex. The amino group is strongly electron-donating, which deactivates the ring towards nucleophilic attack.

Therefore, SNAr reactions at the bromine position are generally expected to be difficult under standard conditions. However, the presence of the fluorine atom offers a potential alternative site for SNAr. Fluorine is an excellent leaving group in SNAr reactions due to the high polarity of the C-F bond, which facilitates the initial nucleophilic attack. youtube.com The aldehyde group is para to the fluorine, and the amino group is ortho, which would direct and activate this position for nucleophilic attack. Consequently, a strong nucleophile might preferentially displace the fluorine atom over the bromine atom in an SNAr reaction.

Organometallic Reagent Introduction via Halogen-Metal Exchange

The bromine atom in this compound is susceptible to halogen-metal exchange, a powerful tool for creating a nucleophilic carbon center on the aromatic ring. This transformation is typically achieved by treating the substrate with strong organometallic bases, most commonly organolithium reagents like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), at low temperatures to prevent side reactions.

The reaction proceeds via the replacement of the bromine atom with a lithium atom, generating a highly reactive aryllithium intermediate. The presence of other functional groups on the ring—namely the amino, fluoro, and aldehyde moieties—complicates this reaction. The acidic proton of the amino group will be readily deprotonated by the organolithium reagent, necessitating the use of at least two equivalents of the reagent. Furthermore, the highly nucleophilic organolithium reagent can potentially add to the electrophilic carbonyl carbon of the aldehyde group. To circumvent these issues, protection of the amino and aldehyde groups is often a necessary prerequisite for a successful and clean halogen-metal exchange.

Alternatively, Grignard reagents can be prepared via halogen-magnesium exchange using reagents like isopropylmagnesium chloride (i-PrMgCl). This method can sometimes offer better functional group tolerance compared to organolithium reagents. nih.gov The combination of i-PrMgCl and n-BuLi has been developed as a protocol to facilitate bromine-metal exchange on substrates with acidic protons under non-cryogenic conditions. nih.gov

Once formed, the organometallic intermediate is a potent nucleophile and can be quenched with a variety of electrophiles to introduce new substituents at the 5-position. This two-step sequence allows for the synthesis of a diverse array of derivatives that would be difficult to access through direct substitution methods.

Table 1: Potential Transformations via Halogen-Metal Exchange

| Reagent Sequence | Electrophile | Product Type (at C-5) |

| 1. 2 equiv. n-BuLi, THF, -78 °C | 2. H₂O | Des-bromo analog |

| 1. 2 equiv. n-BuLi, THF, -78 °C | 2. DMF (N,N-Dimethylformamide) | Formyl (dialdehyde) |

| 1. 2 equiv. n-BuLi, THF, -78 °C | 2. CO₂ then H₃O⁺ | Carboxylic acid |

| 1. 2 equiv. n-BuLi, THF, -78 °C | 2. CH₃I | Methyl |

| 1. i-PrMgCl·LiCl, THF | 2. Benzaldehyde (B42025) | Diphenylmethanol derivative |

Reactivity of the Amino Substituent

The primary aromatic amino group of this compound is a key functional handle for a variety of transformations, most notably through the formation of a diazonium salt. Treatment of the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C), converts the amino group into a diazonium cation (-N₂⁺). This intermediate is highly valuable due to the excellent leaving group ability of dinitrogen gas (N₂).

The resulting aryl diazonium salt can undergo a range of subsequent reactions to replace the original amino group with other substituents.

Sandmeyer Reaction : This classic reaction utilizes copper(I) salts (CuX, where X = Cl, Br, CN) to replace the diazonium group with the corresponding halide or cyanide. nih.gov For instance, treating the diazonium salt of the title compound with copper(I) bromide would yield 2-fluoro-4,5-dibromo-benzaldehyde.

Balz-Schiemann Reaction : This is a specific and important method for introducing a fluorine atom onto an aromatic ring. The diazonium salt is first precipitated as its tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻) salt. wikipedia.org Gentle heating of this isolated salt then leads to the decomposition of the diazonium group and the transfer of a fluoride (B91410) ion from the counterion to the aromatic ring, yielding an aryl fluoride. wikipedia.orgacs.org Applying this to the title compound would result in the formation of 2,4-difluoro-5-bromo-benzaldehyde.

The lone pair of electrons on the nitrogen atom of the primary amino group makes it nucleophilic, allowing it to readily participate in acylation and alkylation reactions. These reactions are often used to protect the amino group or to synthesize more complex derivatives.

Acylation : The amino group can be converted to an amide by reaction with acylating agents such as acid chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride). This transformation is typically performed in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. The resulting amide is significantly less nucleophilic and less basic than the starting amine, a property often exploited for protection or to modify the electronic influence of the substituent on the ring.

Alkylation : Direct alkylation of the amino group with alkyl halides can be difficult to control, often leading to a mixture of mono-, di-alkylated, and even quaternary ammonium (B1175870) salt products. Reductive amination, a more controlled method, involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ (e.g., with sodium borohydride, NaBH₄) to the corresponding secondary or tertiary amine.

The ortho-disposition of the amino and aldehyde groups in this compound provides a scaffold for various intramolecular cyclization reactions to form heterocyclic systems. These reactions typically involve the initial formation of an imine by condensation of the amino group with a suitable reaction partner, followed by cyclization.

For example, condensation with compounds containing an active methylene group, such as malononitrile or ethyl cyanoacetate, in the presence of a base can lead to the formation of quinoline (B57606) derivatives. The reaction proceeds through a Knoevenagel condensation of the aldehyde, followed by a Michael addition of the amino group and subsequent cyclization and aromatization. The specific nature of the substituents on the final heterocyclic ring depends on the chosen reaction partner.

Table 2: Examples of Potential Cyclization Reactions

| Reactant | Catalyst/Conditions | Resulting Heterocyclic Core |

| Ethyl acetoacetate | Acid or base catalysis (e.g., piperidine) | Quinolone derivative |

| Malononitrile | Base catalysis (e.g., piperidine) | Aminoquinoline derivative |

| Hydrazine | Acetic acid, heat | Phthalazine derivative |

| Guanidine | Base catalysis | Quinazoline derivative |

Influence of the Fluoro Substituent on Aromatic Reactivity and Selectivity

The fluorine atom at the 2-position exerts a significant and dualistic electronic influence on the aromatic ring, which profoundly affects its reactivity towards both electrophilic and nucleophilic substitution reactions. numberanalytics.com

Inductive Effect (-I) : Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect through the carbon-fluorine sigma (σ) bond. csbsju.edunih.gov This effect deactivates the entire aromatic ring towards electrophilic aromatic substitution (EAS) by reducing the electron density of the π-system, making it less nucleophilic. numberanalytics.comcsbsju.edu

Mesomeric/Resonance Effect (+M) : Fluorine also possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance. csbsju.edu This +M effect increases the electron density, particularly at the ortho and para positions relative to the fluorine atom.

Conversely, for nucleophilic aromatic substitution (SNAr), the strong electron-withdrawing inductive effect of fluorine is crucial. stackexchange.com SNAr reactions proceed through a negatively charged intermediate (a Meisenheimer complex), and the rate-determining step is the initial attack of the nucleophile on the ring. stackexchange.comyoutube.com The fluorine atom helps to stabilize this negatively charged intermediate, thereby lowering the activation energy and accelerating the reaction. stackexchange.com Therefore, electron-withdrawing groups like fluorine activate the ring towards nucleophilic aromatic substitution. youtube.comlibretexts.org The substitution typically occurs at the carbon bearing the leaving group, provided that electron-withdrawing groups are positioned ortho or para to it.

Table 3: Summary of Fluorine's Electronic Effects

| Electronic Effect | Description | Impact on Electrophilic Aromatic Substitution (EAS) | Impact on Nucleophilic Aromatic Substitution (SNAr) |

| Inductive (-I) | Electron withdrawal through the σ-bond due to high electronegativity. csbsju.edunih.gov | Deactivating (slows reaction rate). numberanalytics.com | Activating (stabilizes negative intermediate). stackexchange.com |

| Mesomeric (+M) | Electron donation into the π-system via lone pairs. csbsju.edu | ortho, para-directing. | Minor effect, overshadowed by -I effect. |

Directing Effects in Functionalization Reactions

A detailed analysis of how the combined electronic and steric effects of the fluoro, amino, and bromo substituents direct incoming reagents to specific positions on the benzaldehyde ring cannot be accurately presented without experimental evidence from functionalization reactions such as nitration, halogenation, acylation, or sulfonation on this specific substrate. The activating and ortho-, para-directing effects of the amino group would be in competition with the deactivating and meta-directing nature of the aldehyde group, and the deactivating but ortho-, para-directing effects of the halogen substituents. The fluorine atom at position 2 would also exert a significant inductive effect. Predicting the outcome of this interplay requires specific studies.

Mechanistic Investigations into Chemo-, Regio-, and Stereoselectivity of Reactions

Without published research on the reactions of this compound, it is not possible to discuss the mechanistic details that govern the chemo-, regio-, and stereoselectivity of its transformations. Such a discussion would require data from kinetic studies, isotopic labeling experiments, computational modeling, or the isolation and characterization of reaction intermediates and products for reactions involving this specific molecule. For instance, understanding the chemoselectivity would involve studying how different functional groups (amino, aldehyde) react preferentially under various conditions. Regioselectivity would be understood by analyzing the distribution of products from reactions at different positions on the aromatic ring. Stereoselectivity would be relevant in reactions that could create chiral centers.

Due to the absence of this specific information in the available scientific literature, a thorough and scientifically accurate article strictly adhering to the provided outline for this compound cannot be generated at this time.

Derivatization and Scaffold Utility of 2 Fluoro 4 Amino 5 Bromo Benzaldehyde

Building Block for Diverse Heterocyclic Systems

The unique arrangement of reactive sites in 2-Fluoro-4-amino-5-bromo-benzaldehyde facilitates its use as a precursor for a wide array of heterocyclic compounds. The interplay between the nucleophilic amino group, the electrophilic aldehyde, and the reactive carbon-halogen bonds allows for a variety of cyclization strategies.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinolines, Indazoles, Imidazoles, Tetrahydroquinoxalines, Thiadiazoles)

Quinolines: The synthesis of quinoline (B57606) derivatives can be envisioned through reactions such as the Friedländer annulation, where an o-aminoaryl aldehyde or ketone condenses with a compound containing a reactive α-methylene group. In this context, this compound can react with various ketones or compounds with active methylene (B1212753) groups to yield highly substituted 6-bromo-7-fluoroquinolines. The reaction conditions typically involve acid or base catalysis.

Indazoles: A practical and efficient route for the synthesis of indazoles involves the reaction of o-fluorobenzaldehydes with hydrazine (B178648). researchgate.netnih.gov This method is particularly relevant for this compound. The reaction proceeds through the formation of a hydrazone, followed by an intramolecular nucleophilic aromatic substitution where the hydrazine nitrogen displaces the ortho-fluorine atom to form the pyrazole (B372694) ring of the indazole system. This approach offers a direct pathway to 5-bromo-4-fluoroindazoles, which are valuable scaffolds in medicinal chemistry. To circumvent the potential for the competing Wolff-Kishner reduction, O-methyloxime derivatives of the benzaldehyde (B42025) can be utilized, which effectively cyclize with hydrazine to form the desired indazole core. researchgate.net

Imidazoles: The construction of the imidazole (B134444) ring often involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine (Radziszewski synthesis). While not a direct 1,2-dicarbonyl precursor, the functional groups on this compound allow for its incorporation into imidazole synthesis through multi-step sequences. For instance, the aldehyde can be used to generate an α-dicarbonyl derivative, which can then undergo cyclization. Alternatively, the ortho-amino group can participate in cyclization reactions with appropriate reagents to form fused imidazole systems like benzimidazoles. organic-chemistry.org

Tetrahydroquinoxalines: Tetrahydroquinoxalines are typically synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, followed by reduction. This compound can serve as a precursor to the required o-phenylenediamine derivative through functional group manipulation. A more direct, one-pot synthesis of tetrahydroquinoxalines from 2-aminoanilines and 1,2-dicarbonyl compounds has been developed, suggesting that derivatives of the title compound could be employed in similar strategies. nih.govorganic-chemistry.orgrsc.org

Thiadiazoles: The synthesis of 1,3,4-thiadiazoles can be achieved through the cyclization of thiosemicarbazones derived from aldehydes. nih.govnih.gov this compound can be readily converted to its corresponding thiosemicarbazone, which upon oxidative cyclization using reagents like ferric chloride, would yield the 2-amino-5-(2-fluoro-4-amino-5-bromophenyl)-1,3,4-thiadiazole. This method provides a straightforward entry into this class of heterocycles.

| Heterocycle | General Synthetic Strategy | Potential Product from this compound |

| Quinoline | Friedländer Annulation | 6-Bromo-7-fluoroquinoline derivatives |

| Indazole | Reaction with Hydrazine | 5-Bromo-4-fluoroindazole |

| Imidazole | Radziszewski Synthesis (multi-step) | Substituted benzimidazoles |

| Tetrahydroquinoxaline | Condensation and Reduction | Substituted bromo-fluorotetrahydroquinoxalines |

| Thiadiazole | Cyclization of Thiosemicarbazone | 2-Amino-5-(2-fluoro-4-amino-5-bromophenyl)-1,3,4-thiadiazole |

Construction of Oxygen- and Sulfur-Containing Heterocycles

Benzofurans: The synthesis of benzofurans can be accomplished through various methods starting from ortho-substituted phenols. While this compound does not possess a hydroxyl group, its amino group can be converted to a hydroxyl group via diazotization followed by hydrolysis. The resulting 2-fluoro-5-bromo-4-hydroxybenzaldehyde could then undergo intramolecular cyclization reactions, such as the Perkin rearrangement or reaction with α-halo ketones followed by cyclization, to form substituted benzofurans. nih.govresearchgate.netorganic-chemistry.orgnih.govresearchgate.net

Benzothiophenes: Similar to benzofurans, the synthesis of benzothiophenes often starts from ortho-substituted thiophenols. The amino group of this compound can be transformed into a thiol group through the Sandmeyer reaction, yielding 2-fluoro-5-bromo-4-mercaptobenzaldehyde. This intermediate can then be subjected to cyclization reactions, for example, by reaction with an α-halo ketone followed by intramolecular condensation, to afford substituted benzothiophenes. beilstein-journals.orgorganic-chemistry.orgresearchgate.netwikipedia.orgrsc.org

Application in the Synthesis of Complex Organic Molecules

The utility of this compound extends beyond the synthesis of simple heterocyclic systems to its role as a key intermediate in the construction of more complex and biologically active molecules.

Precursor for Advanced Ligands in Catalysis

Functionalized benzaldehydes are valuable precursors for the synthesis of ligands used in transition metal catalysis. The amino and aldehyde groups of this compound can be readily derivatized to form Schiff bases, which are a prominent class of ligands. Condensation of the aldehyde with various primary amines yields imines that can coordinate to metal centers. The presence of the fluoro and bromo substituents allows for fine-tuning of the electronic properties of the resulting ligands, which can influence the catalytic activity and selectivity of the metal complex. Furthermore, the bromine atom provides a handle for further modification through cross-coupling reactions, enabling the synthesis of a diverse library of ligands. acs.orgacs.orgnih.gov

Role in the Synthesis of Polyaromatic Hydrocarbons and Fused Ring Systems

While direct application in the synthesis of large polycyclic aromatic hydrocarbons (PAHs) is not extensively documented, the reactive sites on this compound make it a potential building block for fused ring systems. The bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds and extend the aromatic system. The amino and aldehyde groups can be used to construct fused heterocyclic rings, leading to complex polycyclic structures that combine aromatic and heterocyclic moieties.

Contribution to Scaffold-Based Chemical Library Synthesis

Diversity-oriented synthesis (DOS) aims to generate structurally diverse and complex small molecules for high-throughput screening. This compound is an excellent starting point for DOS due to its multiple, orthogonally reactive functional groups. The aldehyde can undergo a variety of reactions, including reductive amination, Wittig reactions, and aldol (B89426) condensations. The amino group can be acylated, alkylated, or used in cyclization reactions. The bromo and fluoro groups offer sites for nucleophilic aromatic substitution and cross-coupling reactions. This multi-faceted reactivity allows for the rapid generation of a large and diverse library of compounds from a single, readily available starting material. For instance, its utility as a precursor for quinazolinones with antitumor activity highlights its potential in generating libraries of biologically relevant scaffolds.

| Application | Key Features of this compound | Potential Synthetic Transformations |

| Advanced Ligand Synthesis | Aldehyde and amino groups for Schiff base formation; Bromo and fluoro groups for electronic tuning and further functionalization. | Condensation with amines, Suzuki/Stille coupling. |

| Fused Ring Systems | Bromo group for cross-coupling; Amino and aldehyde for heterocycle formation. | Palladium-catalyzed annulations, intramolecular cyclizations. |

| Chemical Library Synthesis | Multiple, orthogonally reactive functional groups (aldehyde, amino, bromo, fluoro). | Reductive amination, Wittig reaction, acylation, nucleophilic aromatic substitution, cross-coupling. |

Strategies for Diversity-Oriented Synthesis and Medicinal Chemistry Building Blocks

The strategic positioning of four distinct and reactive functional groups—aldehyde, amino, bromo, and fluoro—on the benzaldehyde scaffold makes this compound a highly versatile building block for diversity-oriented synthesis (DOS). This approach aims to generate a wide array of structurally diverse molecules from a common starting material, which is crucial for the exploration of chemical space in medicinal chemistry. The reactivity of each functional group can be selectively addressed to introduce molecular diversity in a controlled and systematic manner.

The aldehyde group serves as a key handle for a multitude of classic and modern organic transformations. It readily participates in condensation reactions, multicomponent reactions, and reductive aminations to generate a vast number of derivatives. For instance, condensation with various active methylene compounds, such as malonates, cyanoacetates, and nitromethane (B149229) derivatives, can yield a library of α,β-unsaturated compounds. These products can then undergo further modifications, like Michael additions or cycloadditions, to introduce additional complexity.

The primary amino group is another critical site for diversification. It can be acylated with a wide range of carboxylic acids, sulfonylated with various sulfonyl chlorides, or alkylated to introduce different substituents. Furthermore, the amino group can be a key component in the synthesis of various heterocyclic systems. For example, reaction with β-dicarbonyl compounds can lead to the formation of quinolines, while condensation with α-haloketones can yield substituted indoles or other nitrogen-containing heterocycles.

The bromine atom on the aromatic ring is an excellent handle for transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations allow for the introduction of a wide variety of aryl, heteroaryl, alkynyl, and amino substituents at this position. rsc.org This capability is particularly valuable for generating libraries of biaryl and related structures, which are common motifs in biologically active molecules. The operational simplicity and functional group tolerance of many of these reactions make them well-suited for library synthesis. rsc.org

Finally, the fluorine atom, while generally less reactive than bromine in cross-coupling reactions, can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. Although the amino group is electron-donating, the cumulative electron-withdrawing effect of the aldehyde and bromo substituents can facilitate the displacement of the fluoride (B91410) by strong nucleophiles under specific conditions. This provides an additional avenue for introducing diversity at a position that might be difficult to access through other means.

The interplay of these four functional groups allows for a combinatorial approach to library synthesis. By systematically varying the reagents used to react with each functional group, a large and diverse library of compounds can be rapidly assembled from the this compound scaffold. This makes it an invaluable tool for medicinal chemists in the search for new molecular entities with potential therapeutic applications.

Table 1: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Potential Reagents | Resulting Structures |

|---|---|---|---|

| Aldehyde | Knoevenagel Condensation | Malononitrile (B47326), Ethyl Cyanoacetate | α,β-Unsaturated Nitriles/Esters |

| Aldehyde | Wittig Reaction | Phosphonium Ylides | Substituted Alkenes |

| Aldehyde | Reductive Amination | Primary/Secondary Amines, NaBH3CN | Substituted Benzylamines |

| Aldehyde | Pictet-Spengler Reaction | Tryptamine Derivatives | Tetrahydro-β-carbolines |

| Amino | Acylation | Acyl Chlorides, Carboxylic Acids | Amides |

| Amino | Sulfonylation | Sulfonyl Chlorides | Sulfonamides |

| Amino | Skraup Synthesis | Glycerol, Sulfuric Acid, Oxidizing Agent | Substituted Quinolines |

| Bromo | Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | Biaryl Compounds |

| Bromo | Sonogashira Coupling | Terminal Alkynes | Arylalkynes |

| Bromo | Buchwald-Hartwig Amination | Primary/Secondary Amines | Di- and Tri-substituted Anilines |

Table 2: Exemplary Library Synthesis from this compound

| Step 1: Aldehyde Derivatization (Knoevenagel) | Step 2: Bromo Derivatization (Suzuki) | Step 3: Amino Derivatization (Acylation) | Final Compound Class |

|---|---|---|---|

| Reaction with Malononitrile | Coupling with Phenylboronic Acid | Acylation with Acetyl Chloride | Substituted 2-((4-acetamido-5-bromo-2-fluorophenyl)methylene)malononitrile |

| Reaction with Ethyl Cyanoacetate | Coupling with Pyridine-3-boronic Acid | Acylation with Benzoyl Chloride | Substituted Ethyl 2-cyano-3-(4-benzamido-2-fluoro-5-(pyridin-3-yl)phenyl)acrylate |

Computational and Theoretical Studies on 2 Fluoro 4 Amino 5 Bromo Benzaldehyde and Analogues

Quantum Chemical Calculations (DFT, ab initio) for Molecular Understanding

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental characteristics of molecules. These calculations provide a detailed picture of the electron distribution and energy landscape, which governs the molecule's behavior. For substituted benzaldehydes, DFT methods using functionals like B3LYP have been shown to provide reliable results for geometry optimization, vibrational frequencies, and electronic properties. researchgate.netmdpi.comconicet.gov.ar

The electronic structure of 2-Fluoro-4-amino-5-bromo-benzaldehyde is dictated by the interplay of its constituent functional groups: the electron-withdrawing aldehyde and fluoro groups, and the electron-donating amino group, all attached to a π-conjugated benzene (B151609) ring. The bromine atom acts primarily as an electron-withdrawing group via induction but can also participate in resonance.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO's energy level is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.comyoutube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, namely the amino group and the aromatic ring. The LUMO, conversely, would be concentrated on the electron-deficient aldehyde group. chemicalnote.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net In substituted benzaldehydes, electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both contributing to a smaller energy gap. rsc.org

Table 1: Predicted Frontier Orbital Properties of Substituted Benzaldehydes

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzaldehyde (B42025) | -6.8 | -1.5 | 5.3 |

| 4-Aminobenzaldehyde | -5.7 | -1.3 | 4.4 |

| 2-Fluorobenzaldehyde | -7.0 | -1.7 | 5.3 |

Note: Values for benzaldehyde and its simpler analogues are illustrative and based on typical DFT calculation results found in the literature. The values for the title compound are predicted trends.

The presence of both strong electron-donating (amino) and electron-withdrawing (fluoro, bromo, aldehyde) groups on the same ring leads to significant intramolecular charge transfer (ICT), which narrows the HOMO-LUMO gap and influences the molecule's electronic absorption spectra. researchgate.net

The charge distribution within this compound is highly polarized due to the diverse electronic nature of its substituents. A Molecular Electrostatic Potential (MEP) map visually represents this charge distribution, highlighting regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this molecule, the most negative electrostatic potential is expected around the oxygen atom of the aldehyde group, making it a primary site for protonation or interaction with electrophiles. researchgate.net The region around the amino group's nitrogen will also exhibit negative potential, though its nucleophilicity may be modulated by the ortho-fluoro substituent. The hydrogen atoms of the amino group and the aldehyde proton will show positive potential.

Table 2: Calculated Dipole Moments of Related Benzaldehydes

| Compound | Calculated Dipole Moment (Debye) |

|---|---|

| Benzaldehyde | ~3.0 - 3.6 D ias.ac.innih.gov |

| o-Fluorobenzaldehyde | ~3.1 D ijtra.com |

| p-Fluorobenzaldehyde | ~1.8 D ijtra.com |

Note: Values are from computational studies and can vary with the level of theory and solvent model used.

Computational chemistry is a powerful tool for predicting the reactivity of molecules and elucidating potential reaction pathways. rsc.org By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. nih.govcanterbury.ac.uk

For this compound, several reaction types can be computationally investigated:

Electrophilic Aromatic Substitution: The directing effects of the substituents can be analyzed. The powerful activating and ortho, para-directing amino group would dominate, suggesting that any further electrophilic attack would occur at the C6 position (ortho to the amino group), assuming steric hindrance from the adjacent bromine is not prohibitive.

Nucleophilic Addition to the Carbonyl: The aldehyde group is susceptible to nucleophilic attack. Computational studies on similar aldehydes, like the Wittig reaction or Schiff base formation, can model the transition states and intermediates to understand the reaction mechanism and stereoselectivity. nih.govacs.org The presence of various substituents on the ring can electronically influence the reactivity of the carbonyl carbon. nih.gov

Schiff Base Formation: The reaction between the amino group and another aldehyde, or the reaction of the aldehyde group with a primary amine, can be modeled. DFT studies have been used to investigate the mechanism of Schiff base formation from substituted benzaldehydes, identifying key transition states for hemiaminal formation and subsequent water elimination. nih.govcanterbury.ac.uk

DFT calculations can identify the transition state structures and their corresponding activation energies, which are critical for determining reaction rates and predicting the most favorable reaction pathway among several possibilities. acs.org

The orientation of the aldehyde group relative to the benzene ring is a key conformational feature in benzaldehydes. The barrier to rotation around the C(aryl)-C(aldehyde) bond is influenced by steric and electronic effects of the ring substituents. eurekaselect.comresearchgate.net For benzaldehyde itself, the planar conformation is most stable, and the rotational barrier is calculated to be around 6-8 kcal/mol. nih.govresearchgate.net

In this compound, the ortho-fluoro substituent is expected to have a significant impact on the aldehyde group's conformation. Studies on ortho-substituted benzaldehydes indicate a preference for the s-trans conformation, where the C=O bond is directed away from the ortho substituent to minimize steric repulsion. ias.ac.in The energy barrier to rotation can be significantly increased by bulky ortho substituents. nsf.gov Computational studies on ortho-chloro and ortho-fluoro benzoic acids have shown rotational barriers of up to 25.5 kJ·mol⁻¹ (around 6.1 kcal/mol). mdpi.com A similar or even higher barrier might be expected for the title compound due to the repulsive interactions between the aldehyde oxygen and the ortho-fluorine atom.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum calculations are excellent for single molecules (or small clusters) in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in an explicit solvent environment over time. acs.orgacs.org MD simulations can provide insights into solvation shells, intermolecular interactions like hydrogen and halogen bonding, and the dynamic behavior of the molecule in solution. nih.govnih.gov

For this compound in a solvent like water or ethanol, MD simulations could reveal:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the aldehyde oxygen and the fluorine atom can act as acceptors. MD simulations can quantify the number and lifetime of hydrogen bonds between the solute and solvent molecules. bohrium.com

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region (σ-hole) on the bromine interacts with a nucleophile (like the oxygen of a solvent molecule). nih.govmdpi.com

Solvation Structure: Simulations can map the spatial distribution of solvent molecules around the solute, showing how the solvent organizes to accommodate the different functional groups. researchgate.net Studies on benzaldehyde in CO2, for instance, have shown that solvent molecules arrange themselves closely following the negative electrostatic potential of the solute. researchgate.net

These simulations are crucial for understanding how the solvent environment modulates the molecule's conformation, reactivity, and interactions with other molecules.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties. acs.orgnih.govacs.org These models use molecular descriptors—numerical values that encode structural, electronic, or steric information—to predict properties like boiling point, solubility, or, in the case of QSAR (Quantitative Structure-Activity Relationship), biological activity. nih.govresearchgate.netresearchgate.net

For a class of compounds like substituted benzaldehydes, a QSPR model could be developed to predict a specific property, for example, the ¹⁷O NMR chemical shift of the carbonyl oxygen. acs.orgnih.govunicamp.br

Steps in a typical QSPR study for benzaldehyde analogues:

Data Set: A series of substituted benzaldehydes with known experimental values for a particular property is collected. researchgate.net

Descriptor Calculation: A large number of molecular descriptors (e.g., electronic descriptors like HOMO/LUMO energies, steric descriptors, and topological indices) are calculated for each molecule in the series. nih.govunicamp.br

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to find the best correlation between a subset of descriptors and the experimental property. acs.orgresearchgate.net

Validation: The predictive power of the resulting equation is rigorously tested using internal (e.g., cross-validation) and external validation sets. researchgate.netunicamp.br

Such studies have been successfully applied to benzaldehyde derivatives to predict properties and activities, demonstrating the importance of parameters like hydrophobicity and electronic effects of substituents. nih.govacs.org

Development of Molecular Descriptors Correlated with Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of this compound and its analogues can be quantified and predicted through the development of molecular descriptors using computational methods. These descriptors are numerical values derived from the molecular structure that represent its physicochemical properties. Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies establish mathematical models that correlate these descriptors with experimental outcomes. researchgate.netnih.gov

For substituted benzaldehydes, a variety of electronic, steric, and topological descriptors are calculated to build these predictive models. researchgate.net The geometry of the molecules is typically optimized using methods like the semi-empirical PM3 or more robust Density Functional Theory (DFT) approaches, such as B3LYP with a 6-311++G(d,p) basis set. researchgate.netnih.gov From these optimized structures, descriptors are derived.

Key molecular descriptors relevant to the reactivity of substituted benzaldehydes include:

Electronic Descriptors: These describe the electronic aspects of the molecule. Examples include HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are crucial for understanding electron transfer processes in reactions. nih.gov The HOMO-LUMO energy gap is an indicator of molecular stability. nih.gov Other electronic descriptors are partial atomic charges, dipole moments, and molecular electrostatic potential (MEP), which identify electron-rich and electron-poor regions susceptible to nucleophilic or electrophilic attack. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, which influence how it interacts with other reactants. Molar volume, surface area, and specific substituent-related parameters fall into this category.

Topological Descriptors: These are derived from the graph representation of the molecule and describe aspects like branching and connectivity. The molecular connectivity index is a commonly used topological descriptor. researchgate.net

Once calculated, these descriptors are used to build a regression model against an experimental property, such as NMR chemical shifts (which are sensitive to the electronic environment) or reaction rates. researchgate.net Statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are employed to create the correlation. researchgate.netresearchgate.net For instance, QSPR models for substituted benzaldehydes have successfully predicted ¹⁷O carbonyl chemical shifts, with strong correlations found for descriptors related to the electronic properties of the benzene ring and the aldehyde group. researchgate.net Such models demonstrate that the electronic influence of substituents (like the amino, fluoro, and bromo groups) significantly dictates the reactivity of the aldehyde functional group.

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO Energies | Describes electron-donating/accepting ability and chemical stability. nih.gov |

| Electronic | Molecular Electrostatic Potential (MEP) | Indicates regions for electrophilic and nucleophilic attack. nih.gov |

| Electronic | Partial Atomic Charges | Quantifies charge distribution across the molecule. mdpi.com |

| Steric | Molar Volume | Relates to the size of the molecule and potential steric hindrance. |

| Topological | Molecular Connectivity Index (χ) | Represents molecular size, branching, and shape. researchgate.net |

Predictive Modeling of Synthetic Outcomes and Reaction Efficiency

The principles of QSPR and QSAR can be extended to create predictive models for the outcomes of chemical reactions, including reaction efficiency, yield, and selectivity. nih.govresearchgate.net For the synthesis of complex molecules like this compound and its analogues, such models can significantly reduce the need for extensive experimental optimization, thereby saving time and resources. liberty.edu

Predictive modeling of synthetic outcomes involves developing a quantitative relationship between a set of descriptors for the reactants, reagents, catalysts, and solvent conditions, and a measured outcome like product yield. The workflow is similar to that of QSPR model development:

Data Collection: A dataset of reactions is compiled where the inputs (structures of starting materials, catalysts, etc.) and the output (e.g., yield) are known.